molecular formula C8H17N3O B13832761 N,N-Dimethyl-2-(piperazin-2-yl)acetamide CAS No. 368441-83-2

N,N-Dimethyl-2-(piperazin-2-yl)acetamide

Katalognummer: B13832761
CAS-Nummer: 368441-83-2
Molekulargewicht: 171.24 g/mol
InChI-Schlüssel: GWNQFJKAGNQOLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dimethyl-2-(piperazin-2-yl)acetamide is a chemical compound with the molecular formula C8H17N3O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(piperazin-2-yl)acetamide typically involves the reaction of piperazine with N,N-dimethylacetamide. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process typically includes:

    Reacting piperazine with N-haloacetyl compounds: This is done in a controlled environment to ensure high yield and purity.

    Purification and crystallization: The product is purified through crystallization and other separation techniques to obtain the final compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dimethyl-2-(piperazin-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: It can be reduced under specific conditions to form different derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various amine derivatives.

Wirkmechanismus

The mechanism of action of N,N-Dimethyl-2-(piperazin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclin-dependent kinases or other key enzymes involved in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N-Dimethyl-2-(piperazin-2-yl)acetamide is unique due to its specific structural features and the presence of both piperazine and dimethylacetamide moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

368441-83-2

Molekularformel

C8H17N3O

Molekulargewicht

171.24 g/mol

IUPAC-Name

N,N-dimethyl-2-piperazin-2-ylacetamide

InChI

InChI=1S/C8H17N3O/c1-11(2)8(12)5-7-6-9-3-4-10-7/h7,9-10H,3-6H2,1-2H3

InChI-Schlüssel

GWNQFJKAGNQOLY-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)CC1CNCCN1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.